molecular formula C15H22ClNO B2912448 3-Chloropropyl 4-(piperidinomethyl)phenyl ether CAS No. 398474-02-7

3-Chloropropyl 4-(piperidinomethyl)phenyl ether

Cat. No. B2912448
M. Wt: 267.8
InChI Key: ZFCVHEWMUKQJFF-UHFFFAOYSA-N
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Description

3-Chloropropyl 4-(piperidinomethyl)phenyl ether is a chemical compound with the following structural formula: . It belongs to the class of ethers and contains a chlorine atom, a piperidine ring, and a phenyl group.



Synthesis Analysis

The most commonly employed method for synthesizing ethers is the Williamson ether synthesis . In this process, an alkoxide ion reacts with a primary alkyl halide or tosylate in an S<sub>N</sub>2 reaction . The alkoxide ion is typically generated by reacting an alcohol with a strong base such as sodium hydride (NaH) . However, a variation of this synthesis involves using silver oxide (Ag<sub>2</sub>O) as a mild base, eliminating the need for preforming the metal alkoxide intermediate. This method is particularly effective for compounds like 3-Chloropropyl 4-(piperidinomethyl)phenyl ether 1.



Molecular Structure Analysis

The molecular structure of 3-Chloropropyl 4-(piperidinomethyl)phenyl ether consists of the following components:



  • A chlorine atom attached to a propyl group (3-carbon chain).

  • A piperidine ring (a six-membered nitrogen-containing ring).

  • A phenyl group (benzene ring) with a piperidinomethyl substituent.



Chemical Reactions Analysis

3-Chloropropyl 4-(piperidinomethyl)phenyl ether can participate in various chemical reactions, including:



  • Ether cleavage : Under acidic conditions, it can undergo cleavage to yield the corresponding alcohol and alkyl halide.

  • Substitution reactions : It can react with nucleophiles (such as alkoxides) to form new ethers or undergo S<sub>N</sub>2 reactions with primary alkyl halides.

  • Arylation reactions : The phenyl group can participate in electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis


  • Physical State : 3-Chloropropyl 4-(piperidinomethyl)phenyl ether is likely a colorless liquid.

  • Melting Point : The melting point is approximately unknown .

  • Boiling Point : The boiling point is approximately unknown .

  • Solubility : It is likely soluble in organic solvents like diethyl ether and dichloromethane .


Safety And Hazards


  • Toxicity : As with many organic compounds, caution should be exercised due to potential toxicity. Consult safety data sheets for specific details.

  • Handling Precautions : Use appropriate protective equipment (gloves, goggles, etc.) when handling this compound.

  • Environmental Impact : Dispose of it properly according to local regulations.


Future Directions

Further research is needed to explore the following aspects:



  • Biological Activity : Investigate any potential pharmacological effects.

  • Applications : Explore its use in organic synthesis or material science.

  • Structural Modifications : Design derivatives with improved properties.


properties

IUPAC Name

1-[[4-(3-chloropropoxy)phenyl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO/c16-9-4-12-18-15-7-5-14(6-8-15)13-17-10-2-1-3-11-17/h5-8H,1-4,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCVHEWMUKQJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)OCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[4-(3-Chloropropoxy)phenyl]methyl}piperidine

Synthesis routes and methods

Procedure details

A solution of the product of Example 11 (5.0 g), piperidine (3.1 mL), and acetic acid (2.0 mL) in DCE (100 mL) was treated with sodium triacetoxyborohydride (9.3 g). After 16 h, the resulting mixture was diluted with water (100 mL) and extracted with DCM (3×50 mL). The combined organic phases were dried (magnesium sulfate) and evaporated, giving the title compound as an amber oil (5.3 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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